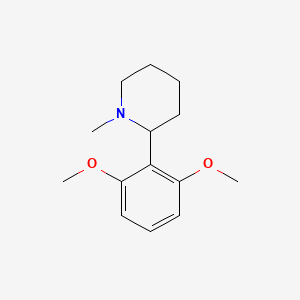

2-(2,6-Dimethoxyphenyl)-1-methylpiperidine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H21NO2 |

|---|---|

Molecular Weight |

235.32 g/mol |

IUPAC Name |

2-(2,6-dimethoxyphenyl)-1-methylpiperidine |

InChI |

InChI=1S/C14H21NO2/c1-15-10-5-4-7-11(15)14-12(16-2)8-6-9-13(14)17-3/h6,8-9,11H,4-5,7,10H2,1-3H3 |

InChI Key |

DXYHXYJUDNJIHZ-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCCCC1C2=C(C=CC=C2OC)OC |

Origin of Product |

United States |

Contextualization Within Piperidine Chemistry and Nitrogen Containing Heterocycles

Nitrogen-containing heterocycles are fundamental building blocks in organic and medicinal chemistry, with the piperidine (B6355638) ring being one of the most prevalent non-aromatic examples. rsc.org Piperidine, a six-membered heterocycle with one nitrogen atom, is a ubiquitous scaffold found in a vast array of natural products, pharmaceuticals, and agrochemicals. nih.govijnrd.orgnih.govresearchgate.net The development of synthetic methods for creating substituted piperidines is a significant focus of modern organic chemistry due to the diverse biological activities exhibited by these compounds. nih.govijnrd.orgresearchgate.netajchem-a.comresearchgate.net

The chemistry of piperidines is rich and varied, largely dictated by the nature and position of substituents on the ring. The synthesis of 2,6-disubstituted piperidines, such as the parent structure of the compound , has been a particular area of interest due to the stereochemical challenges and the potent pharmacological properties often associated with this substitution pattern. rsc.orgrsc.org

Significance of the Dimethoxyphenyl and N Methylpiperidine Structural Motifs in Chemical Research

The specific substituents on the piperidine (B6355638) ring of 2-(2,6-dimethoxyphenyl)-1-methylpiperidine, namely the 2,6-dimethoxyphenyl group and the N-methyl group, each contribute significantly to its chemical character and potential utility.

The dimethoxyphenyl group, particularly with methoxy (B1213986) groups at the 2 and 6 positions, introduces specific electronic and steric properties. Methoxy groups are known to influence a molecule's physicochemical and pharmacokinetic properties. researchgate.net The 2,6-dimethoxyphenyl moiety can impact the conformational preferences of the piperidine ring and its interactions with biological targets. nih.gov Dimethoxybenzene derivatives are recognized for their versatile applications in various fields, including pharmaceuticals. researchgate.net

The N-methylpiperidine motif is a common feature in many organic compounds and is known to affect basicity and reactivity compared to the parent piperidine. fiveable.me The methyl group on the nitrogen atom can influence the molecule's conformational dynamics and its utility as a building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. fiveable.meguidechem.comnbinno.comsincerechemicals.comcymitquimica.com

| Structural Motif | Key Characteristics and Significance in Chemical Research |

| Piperidine | A fundamental six-membered nitrogen-containing heterocycle. nih.gov Widespread in natural products and pharmaceuticals. ijnrd.orgnih.govresearchgate.net A key target in synthetic organic chemistry. researchgate.net |

| 2,6-Disubstituted Piperidine | Often associated with potent pharmacological properties. rsc.orgrsc.org Presents stereochemical challenges in synthesis. rsc.orgbohrium.com |

| Dimethoxyphenyl Group | Influences physicochemical and pharmacokinetic properties. researchgate.net Can affect conformational preferences and biological interactions. nih.gov |

| N-Methylpiperidine | Affects basicity and reactivity compared to piperidine. fiveable.me A common building block in pharmaceutical synthesis. guidechem.comnbinno.comsincerechemicals.comcymitquimica.com Influences conformational dynamics. rsc.org |

Foundational Research on Substituted Piperidine Systems

Strategies for Piperidine Ring Construction

The formation of the piperidine core can be achieved through a variety of synthetic routes, each offering distinct advantages in terms of substrate scope, efficiency, and stereocontrol. These methods can be broadly categorized into cyclization reactions, hydrogenation of aromatic precursors, reductive amination processes, and multicomponent reactions.

Cyclization Reactions

Cyclization reactions are a cornerstone of heterocyclic synthesis, providing a direct means to construct the piperidine ring from acyclic precursors. These methods can be further classified based on the nature of the bond-forming event.

Radical-Mediated Cyclization: This approach involves the generation of a radical species that subsequently undergoes an intramolecular cyclization to form the piperidine ring. For instance, the radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates has been shown to produce 2,4-disubstituted piperidines. The choice of radical initiator and reaction conditions can influence the diastereoselectivity of the cyclization.

Intramolecular Approaches: A broad range of intramolecular reactions can be employed for piperidine synthesis. These often involve the formation of a carbon-nitrogen or carbon-carbon bond to close the ring. nih.gov

Intramolecular SN2-type Reactions: These reactions require the selective installation of functional groups prior to ring closure, which can sometimes lead to lower efficiency and modularity.

Intramolecular Hydroamination: Palladium-catalyzed intramolecular hydroamination has been utilized for the synthesis of six-membered heterocycles. nih.gov

Aza-Michael Addition: The intramolecular aza-Michael reaction is a powerful tool for the stereoselective synthesis of piperidines. For example, the total synthesis of the 2,6-disubstituted piperidine alkaloid (-)-andrachcinidine utilizes an intramolecular aza-Michael addition as a key step for the final construction of the piperidine ring.

Electroreductive Cyclization: This method utilizes an electrochemical approach to induce cyclization. For example, the electroreductive cyclization of an imine with a terminal dihaloalkane can produce piperidine derivatives. nih.gov This process involves the formation of a radical anion from the imine, which then undergoes nucleophilic attack and subsequent reduction and cyclization. nih.gov

| Cyclization Method | Key Features |

| Radical-Mediated | Formation of a radical intermediate followed by intramolecular cyclization. |

| Intramolecular SN2 | Requires pre-functionalized acyclic precursors for ring closure. |

| Intramolecular Hydroamination | Often catalyzed by transition metals like palladium. nih.gov |

| Aza-Michael Addition | Involves the intramolecular addition of an amine to an activated alkene. |

| Electroreductive Cyclization | Employs electrochemical reduction to initiate the cyclization cascade. nih.gov |

Hydrogenation of Pyridine Precursors

The hydrogenation of pyridine derivatives is a direct and atom-economical method for the synthesis of the corresponding piperidines. This approach is particularly useful for accessing piperidines with substitution patterns that are readily available on the pyridine ring. The choice of catalyst is crucial for achieving high efficiency and, in some cases, stereoselectivity.

Rhodium-Catalyzed Hydrogenation: Rhodium-based catalysts, often supported on carbon, are effective for the hydrogenation of substituted pyridines. documentsdelivered.com These reactions may require elevated temperatures and pressures to proceed to completion. Homoleptic rhodium pyridine complexes have also been investigated for catalytic hydrogen oxidation, a process related to hydrogenation. nih.gov

Palladium-Catalyzed Hydrogenation: Palladium catalysts, such as palladium on carbon (Pd/C), are widely used for the hydrogenation of N-heteroaromatic compounds. nih.gov The efficiency of these catalysts can be influenced by the solvent and the presence of additives. For instance, the hydrogenation of fluorinated pyridines can be achieved using palladium hydroxide (B78521) on carbon in the presence of an acid.

| Catalyst System | Substrate Example | Key Features |

| Rhodium on Carbon | Substituted Pyridines | Often requires forcing conditions (heat, pressure). documentsdelivered.com |

| Palladium on Carbon | Fluorinated Pyridines | Can be performed under acidic conditions to promote reaction and prevent catalyst poisoning. |

Reductive Amination and Transamination Processes

Reductive amination is a versatile and widely used method for the formation of C-N bonds and can be applied to the synthesis of piperidines. researchgate.net This process typically involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ. pearson.com

For the synthesis of 2-(2,6-dimethoxyphenyl)-1-methylpiperidine, a plausible reductive amination approach would involve the reaction of a suitable 1,5-dicarbonyl compound with methylamine (B109427), followed by reduction. Alternatively, a double reductive amination of a pentanedial derivative with methylamine could also lead to the desired piperidine ring. chim.it

Transamination reactions, often enzyme-catalyzed, offer a stereoselective route to chiral amines and can be adapted for the synthesis of piperidine derivatives.

Multicomponent Reactions and Annulation Pathways

Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants. researchgate.net These reactions are particularly attractive for the rapid construction of complex molecular scaffolds like polysubstituted piperidines.

Various MCRs have been developed for the synthesis of highly functionalized piperidines. For example, a four-component reaction can lead to the stereoselective formation of piperidin-2-ones with three stereogenic centers. researchgate.net Annulation pathways, such as the [5+1] annulation, also provide a powerful strategy for constructing the piperidine ring from simpler fragments.

Stereoselective Approaches to Piperidine Derivatives

The control of stereochemistry is a critical aspect of modern organic synthesis, particularly for the preparation of biologically active molecules. The development of stereoselective methods for the synthesis of piperidine derivatives has been a major focus of research.

Enantioselective Synthesis via Chiral Catalysis and Ligand Design

The use of chiral catalysts is a powerful strategy for achieving enantioselective transformations. In the context of piperidine synthesis, chiral catalysts can be employed in various reactions, including hydrogenation and cyclization.

Asymmetric Hydrogenation: The enantioselective hydrogenation of prochiral pyridine precursors can provide access to chiral piperidines. This often involves the use of transition metal catalysts (e.g., iridium, rhodium) complexed with chiral ligands. acs.org The design of the chiral ligand is crucial for achieving high levels of enantioselectivity.

Palladium-Catalyzed Asymmetric Cyclization: Palladium catalysts featuring chiral ligands can be used to effect stereoselective cyclization reactions. For example, an efficient method for the synthesis of 2- and 2,6-substituted piperidines utilizes a Pd(II)-catalyzed 1,3-chirality transfer reaction of N-protected ζ-amino allylic alcohols. nih.gov The stereoselectivity of this reaction is influenced by the solvent and the specific palladium catalyst used. nih.gov

| Stereoselective Method | Catalyst/Reagent | Key Feature |

| Asymmetric Hydrogenation | Chiral Iridium or Rhodium Complexes | Enantioselective reduction of prochiral pyridines. acs.org |

| Pd-Catalyzed Asymmetric Cyclization | Pd(II) with Chiral Ligands | Stereoselective formation of the piperidine ring from acyclic precursors. nih.gov |

Diastereoselective Control in Cyclization Reactions

Achieving stereochemical control during the formation of the piperidine ring is paramount for synthesizing specific isomers of substituted piperidines. Various strategies have been developed to govern the diastereoselectivity of cyclization reactions that yield 2,6-disubstituted and related piperidine structures.

One effective approach involves the intramolecular aza-Michael reaction (IMAMR). nih.gov The use of organocatalysts, such as quinoline (B57606) derivatives in combination with a co-catalyst like trifluoroacetic acid, can produce enantiomerically enriched 2,5- and 2,6-disubstituted piperidines with high yields. nih.gov The stereochemical outcome in these reactions can be highly dependent on the catalyst system. For instance, base-induced diastereoselective synthesis using tetrabutylammonium (B224687) fluoride (B91410) (TBAF) has been successful for the large-scale production of trans-2,6-piperidines. nih.gov

Another powerful method is the rhodium(I)-catalyzed C–H activation–alkyne coupling cascade. nih.gov This one-pot procedure involves the reaction of α,β-unsaturated imines with alkynes, followed by an in situ electrocyclization and a subsequent acid/borohydride-promoted reduction. nih.gov This sequence affords highly substituted 1,2,3,6-tetrahydropyridines with excellent yields (up to 95%) and high diastereomeric purity (>95%). nih.gov The stereochemistry is rationalized by a kinetically controlled protonation of a dihydropyridine (B1217469) intermediate, followed by a face-selective borohydride (B1222165) reduction, where allylic strain dictates the preferred conformation of the transition state. nih.gov

Visible-light-driven radical silylative cyclization of aza-1,6-dienes has also emerged as a method for the stereoselective synthesis of densely functionalized piperidines. researchgate.net This atom-economical approach is initiated by the chemoselective addition of a silyl (B83357) radical to an electron-deficient olefin, followed by a 6-exo-trig cyclization. researchgate.net The diastereoselectivity is influenced by the substitution pattern of the olefin, with DFT calculations suggesting that the stereochemical outcome is directed by a transition state that minimizes 1,3-diaxial repulsion. researchgate.net

The table below summarizes various diastereoselective cyclization methods applicable to piperidine synthesis.

| Method | Key Reagents/Catalysts | Typical Diastereoselectivity | Key Features | Reference |

| Intramolecular aza-Michael Reaction (IMAMR) | Quinoline organocatalyst, TBAF | Good to excellent (e.g., trans/cis = 90/10) | Scalable; catalyst-dependent stereocontrol. nih.gov | nih.gov |

| Rh(I)-Catalyzed C–H Activation Cascade | [Rh(coe)2Cl]2, NaBH4, H+ | >95% dr | One-pot procedure; forms highly substituted products. nih.gov | nih.gov |

| Visible-Light Radical Silylative Cyclization | Eosin Y, iPr3SiSH, K2CO3 | Poor to excellent | Atom-economical; stereoselectivity depends on substrate. researchgate.net | researchgate.net |

| Nitro-Mannich/Ring-Closure Condensation | Nitroketone, Phenylmethanimine | Controlled cis/trans C-2/C-6 | Stereocontrol achieved via kinetic protonation or thermodynamic equilibration. nih.gov | nih.gov |

Functionalization of the Dimethoxyphenyl Moiety and Attachment to the Piperidine Scaffold

Constructing the 2-(2,6-dimethoxyphenyl)piperidine (B13529092) framework can be achieved by either attaching a pre-functionalized dimethoxyphenyl group to a piperidine precursor or by introducing the methoxy (B1213986) groups onto a phenylpiperidine scaffold.

The formation of the C-C bond between the piperidine ring and the dimethoxyphenyl moiety is a critical step. Palladium-catalyzed cross-coupling reactions are among the most effective methods for this transformation. The arylation of aza-Achmatowicz rearrangement products with arylboronic acids, such as 2,6-dimethoxyphenylboronic acid, provides a versatile route to 2-aryldihydropyridinones. nih.gov These intermediates can then be readily converted into highly functionalized 2-arylpiperidines. A key factor for the success of this arylation is the use of a non-phosphine-ligand palladium precatalyst. nih.gov

Transition metal-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination and copper-catalyzed Ullmann-type reactions, are primary methods for the N-arylation of heterocycles. researchgate.net While these are typically used for attaching an aryl group to the nitrogen atom, related C-C coupling methodologies are employed for C-arylation at the 2-position. For instance, a modular approach combining biocatalytic C-H oxidation with radical cross-coupling using nickel electrocatalysis allows for the efficient functionalization of piperidines, reducing the number of synthetic steps required compared to traditional methods. news-medical.net

The methoxy group (-OCH₃) is a common substituent in pharmaceuticals that can influence a molecule's binding affinity, physicochemical properties, and metabolic profile. researchgate.net On a benzene (B151609) ring, it typically acts as an electron-donating group at the ortho and para positions. wikipedia.org

The synthesis of aryl methoxides can be achieved through several methods. A common strategy is the metal-catalyzed methylation of phenols. wikipedia.org For a substrate like 2-(2,6-dihydroxyphenyl)piperidine, selective O-methylation would yield the desired product. Another approach involves the nucleophilic substitution of other functional groups on the aromatic ring. For example, chlorine atoms on an aromatic ring can be substituted by a methoxide (B1231860) anion. This substitution is significantly facilitated by the formation of a chromium tricarbonyl complex with the aromatic ring, which activates it towards nucleophilic attack. clockss.org This method has been successfully applied to introduce methoxy groups onto complex indole (B1671886) skeletons. clockss.org

N-Methylation of Piperidine Nitrogen

The final step in the synthesis of this compound is the methylation of the piperidine nitrogen. This is a common transformation in organic synthesis. Reductive amination is a widely used method, where the secondary amine (piperidine) reacts with an aldehyde, typically formaldehyde (B43269) or its polymer paraformaldehyde, to form an iminium ion, which is then reduced in situ. patsnap.comgoogle.com

A straightforward method involves heating piperidine with paraformaldehyde and a reducing agent such as potassium dihydrogen phosphite. patsnap.com This process is efficient, involves simple operations, and produces fewer impurities. patsnap.com Another classic method is the Eschweiler-Clarke reaction, which uses formic acid and formaldehyde.

Alternatively, quaternization of the piperidine nitrogen can be achieved using an alkylating agent like methyl iodide. cdnsciencepub.com However, for simple N-methylation without quaternization, reductive amination is generally preferred. In a specific example, N-methylpiperidine was synthesized by dissolving the piperidine precursor in methanol, adding hydrochloric acid and a palladium on carbon catalyst, and then stirring the mixture under hydrogen pressure. mdpi.com

| Method | Reagents | Key Features | Reference |

| Reductive Amination | Paraformaldehyde, Potassium Dihydrogen Phosphite | Simple operation, low energy consumption, fewer impurities. patsnap.com | patsnap.com |

| Catalytic Hydrogenation | Methanol, HCl, 10% Pd/C, H2 | Forms the N-methylpiperidinium salt. mdpi.com | mdpi.com |

| Quaternization | Methyl Iodide | Can lead to the quaternary ammonium (B1175870) salt. cdnsciencepub.com | cdnsciencepub.com |

Mechanistic Investigations of Synthetic Transformations

Understanding the mechanisms of the synthetic transformations involved is crucial for optimizing reactions and controlling stereochemical outcomes. For instance, in the copper-catalyzed intramolecular C-H amination to form piperidines, mechanistic studies indicate the involvement of a Cu(I)/Cu(II) catalytic cycle. acs.orgresearchgate.net Investigations have focused on isolating key intermediates, such as fluorinated copper(II) complexes, to elucidate the reaction pathway. acs.org The nature of the ligand on the copper catalyst has been shown to significantly influence the reaction's outcome. researchgate.net

In the context of diastereoselective cyclizations, DFT calculations have provided insight into the transition states that govern stereoselectivity. For the visible-light-driven silylative cyclization, calculations support a transition state where the forming piperidine ring adopts a conformation that places bulky substituents in pseudo-equatorial positions to minimize steric strain, thereby controlling the cis/trans arrangement of substituents. researchgate.net

Similarly, for the Rh-catalyzed cascade reaction, the observed diastereoselectivity is explained by the conformation of the iminium ion intermediate. nih.gov Allylic strain between the N-substituent and a C-5 substituent favors a conformation where the C-5 group is in a pseudoaxial position, leading to a preferred direction of attack for both the proton and the subsequent hydride reducing agent. nih.gov

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is essential for maximizing the yield and selectivity of the synthesis of 2-arylpiperidines. Kinetic resolution using a chiral base system, such as n-BuLi and the chiral ligand (-)-sparteine (B7772259) or its enantiomer (+)-sparteine, has been effectively used to synthesize enantiomerically enriched 2-arylpiperidines. acs.orgwhiterose.ac.uk

In one study, the optimization of a kinetic resolution reaction for 2-aryl-4-methylenepiperidines was performed. acs.org The best results were achieved using 0.8 equivalents of n-BuLi and 0.9 equivalents of (+)-sparteine in toluene (B28343) at -78 °C for 1 hour. acs.org These conditions provided the recovered starting material in 41% yield with an excellent enantiomeric ratio (er 97:3). acs.org It was noted that for substrates containing methoxy groups on the aryl ring, more equivalents of n-BuLi and (+)-sparteine were required to achieve good enantioselectivity, highlighting the electronic influence of substituents on the reaction efficiency. acs.orgwhiterose.ac.uk

The choice of solvent, temperature, stoichiometry of reagents, and catalyst loading are all critical parameters that must be fine-tuned. For example, in the palladium-catalyzed amination of aryl phosphates, the combination of a specific palladium precatalyst with the MorDalPhos ligand was found to be highly effective for a broad range of substrates. researchgate.net The optimization process often involves screening various ligands, bases, and solvents to identify the ideal combination for a particular substrate.

The table below shows an example of optimization for the kinetic resolution of a 2-arylpiperidine. acs.org

| Parameter | Variation | Effect on Yield and Enantioselectivity |

| Base Equivalents | 0.5 to 1.0 eq n-BuLi | Affects conversion and selectivity; 0.8 eq found optimal. acs.org |

| Ligand | (+)-sparteine vs. (-)-sparteine | Inverts the enantioselectivity of the reaction. acs.org |

| Solvent | Toluene, THF, etc. | Toluene provided the best results in this specific case. acs.org |

| Temperature | -78 °C to -40 °C | Lower temperatures generally improve selectivity. acs.org |

| Substrate Substituents | Electron-donating (e.g., OMe) vs. Electron-withdrawing | Methoxy-substituted substrates required more equivalents of base and ligand for optimal results. acs.orgwhiterose.ac.uk |

Conformational Analysis of the Piperidine Ring System

The piperidine ring is not a planar structure; it adopts various non-planar conformations to minimize steric and torsional strain. rsc.org The study of these conformations is fundamental to understanding the molecule's spatial arrangement.

The piperidine ring predominantly exists in a chair conformation, which is generally the most stable arrangement for six-membered saturated heterocycles. asianpubs.orgnih.govnih.govresearchgate.net This conformation minimizes angle strain and eclipsing interactions between hydrogen atoms on adjacent carbons. The piperidine ring can undergo a process of ring inversion, or "flipping," between two equivalent chair conformations. rsc.org However, in substituted piperidines like this compound, the two chair conformers are no longer energetically equivalent. One conformation will be favored to place bulky substituents in more stable positions, primarily the equatorial position, to reduce steric hindrance. nih.gov While other conformations like the twist-boat are possible, they are typically higher in energy. For some N-acylpiperidines, the twist-boat conformation can be more favorable, but for N-alkyl piperidines, the chair form remains dominant. nih.gov

The conformational equilibrium of the piperidine ring is significantly influenced by its substituents. The biological properties of piperidine-containing compounds are highly dependent on the type and location of these substituents on the heterocyclic ring. researchgate.net

The 2-(2,6-Dimethoxyphenyl) Group: This is a sterically demanding substituent. To minimize steric strain, this large aryl group is expected to strongly prefer the equatorial position on the piperidine ring. In related 2,6-diphenylpiperidine structures, the phenyl rings have been confirmed to occupy equatorial positions. researchgate.netnih.gov An axial orientation would lead to significant 1,3-diaxial interactions with the axial hydrogens on carbons 4 and 6, destabilizing the conformation.

The interplay between these substituents dictates the predominant chair conformation, locking the molecule into a well-defined three-dimensional shape.

The precise shape of the chair conformation can be quantitatively described using Cremer and Pople puckering parameters and Nardelli asymmetry parameters. nih.govresearchgate.netnih.govresearchgate.net These parameters provide a detailed analysis of the ring's geometry, including the degree of puckering and any distortions from an ideal chair form. While specific crystallographic data for this compound is not available, data from structurally similar 2,6-disubstituted piperidines can provide representative values. nih.govnih.gov

For example, analysis of r-2,c-6-diphenylpiperidine shows a chair conformation with specific puckering and asymmetry values, indicating a slightly distorted chair. researchgate.netnih.gov Similarly, 3,5-dimethyl-2,6-diphenylpiperidine also adopts a chair conformation defined by its puckering parameters. nih.govresearchgate.net These analyses confirm that even with bulky substituents, the chair conformation is maintained, though with minor deviations from ideal geometry.

| Compound | Puckering Parameter (q2 / Å) | Puckering Parameter (q3 / Å) | Total Puckering Amplitude (QT / Å) | Asymmetry Parameter (Δs (N1&C4)) | Reference |

|---|---|---|---|---|---|

| r-2,c-6-Diphenylpiperidine | 0.0420 | -0.5799 | Not Reported | 0.75 | researchgate.netnih.gov |

| 3,5-Dimethyl-2,6-diphenylpiperidine | 0.0326 | -0.579 | 0.5803 | Not Reported | nih.govresearchgate.net |

| 2,6-bis(2,5-dimethoxyphenyl)-3,5-dimethylpiperidin-4-one | 0.0114 | -0.5874 | 0.5875 | Not Reported | researchgate.net |

Chirality of the Piperidine Ring and Potential Stereoisomers

The substitution pattern on the piperidine ring of this compound introduces chirality into the molecule.

The carbon atom at position 2 of the piperidine ring, which is bonded to the 2,6-dimethoxyphenyl group, a hydrogen atom, and two different carbon atoms within the ring (C3 and N1), is a chiral center. Consequently, this compound exists as a pair of enantiomers (R and S isomers), which are non-superimposable mirror images of each other. nih.govnih.gov

These enantiomers have identical physical properties except for their interaction with plane-polarized light and other chiral molecules. The separation of such a racemic mixture into its individual enantiomers is known as chiral resolution. Standard strategies for resolution include:

Formation of Diastereomeric Salts: Reacting the racemic mixture with a chiral resolving agent (an optically active acid or base) forms a pair of diastereomeric salts. mdpi.com Since diastereomers have different physical properties, such as solubility, they can be separated by methods like fractional crystallization. nih.govrsc.org

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful method for separating enantiomers. mdpi.com The enantiomers interact differently with the chiral stationary phase, leading to different retention times and enabling their separation. This technique has been successfully applied to resolve various piperidine derivatives. nih.govacs.orgsemanticscholar.org

The synthesis of enantioenriched piperidines can also be achieved through asymmetric synthesis, for instance, by the asymmetric hydrogenation of corresponding pyridine precursors. nih.gov

Molecular recognition is the specific interaction between two or more molecules through non-covalent interactions. The stereochemistry of a molecule is paramount in these interactions, especially in biological systems where receptors and enzymes are themselves chiral. nih.gov

The two enantiomers of this compound, having different spatial arrangements of their substituents, will interact differently with a chiral binding site. acs.orgsemanticscholar.org This principle is fundamental in pharmacology, where often only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or cause unwanted side effects. nih.gov Studies on conformationally restricted analogs of psychoactive phenylalkylamines, including phenylpiperidines, have shown that biological activity is often highly dependent on the stereochemistry, with potency frequently residing in a single enantiomer. nih.govacs.orgsemanticscholar.org The precise orientation of the substituted phenyl ring relative to the piperidine core, dictated by its chirality, is a key factor in its ability to bind effectively to a specific biological target. nih.gov

Diastereomeric Relationships and Their Implications for Synthesis and Structure

The structure of this compound presents notable stereochemical complexity. The presence of a substituent at the C2 position of the piperidine ring creates a chiral center. Furthermore, the 2,6-disubstituted phenyl ring introduces the potential for atropisomerism, a type of axial chirality arising from hindered rotation around the single bond connecting the phenyl and piperidine rings. The steric bulk of the methoxy groups at the ortho positions of the phenyl ring could restrict this rotation, potentially leading to stable or separable atropisomers.

If the rotational barrier is sufficiently high, the combination of the chiral center at C2 and the chiral axis would result in the existence of diastereomers. These diastereomers would be pairs of enantiomers, for example, (R,aR) and (S,aS), and (R,aS) and (S,aR), where 'aR' and 'aS' denote the axial chirality.

The synthesis of this compound would need to control both the stereochemistry at the C2 position and the axial chirality. The relative orientation of the 2,6-dimethoxyphenyl group with respect to the piperidine ring (either axial or equatorial) would also be a critical factor. In many 2-substituted piperidines, the substituent preferentially adopts an equatorial position to minimize steric strain. However, the specific electronic and steric interactions of the 2,6-dimethoxyphenyl group could influence this preference.

The diastereomeric ratio of the product would be influenced by the synthetic route and reaction conditions. For instance, in a cyclization reaction to form the piperidine ring, the transition state geometry would determine the relative stereochemistry of the final product. The presence of the bulky aryl substituent could direct the stereochemical outcome of the reaction, leading to a preference for one diastereomer over others.

A hypothetical set of diastereomers and their potential synthetic outcomes are presented in the table below.

| Diastereomer | C2 Configuration | Axial Chirality | Potential Synthetic Outcome |

| Diastereomer 1 | R | aR | May be favored under certain kinetic conditions |

| Diastereomer 2 | S | aS | Enantiomer of Diastereomer 1 |

| Diastereomer 3 | R | aS | May be favored under thermodynamic control |

| Diastereomer 4 | S | aR | Enantiomer of Diastereomer 3 |

Note: This table is a theoretical representation of possible diastereomers and their synthetic accessibility. Actual experimental results would be required for confirmation.

Memory of Chirality in Related Cyclization Processes

The concept of "memory of chirality" is a phenomenon in stereoselective synthesis where the chirality of a starting material is transferred to the product through a transient, configurationally unstable chiral intermediate. nih.govresearchgate.net In the context of synthesizing a molecule like this compound, this principle could be highly relevant, particularly in intramolecular cyclization reactions.

For example, a chiral acyclic precursor containing the 2,6-dimethoxyphenyl group could undergo cyclization to form the piperidine ring. Even if the reaction proceeds through an intermediate where the original chiral center is temporarily lost (e.g., formation of a planar enolate), the chiral information can be retained in the conformation of this intermediate. This conformational chirality, often dictated by the steric and electronic properties of the substituents, can then direct the subsequent bond formation to yield a chiral product with high enantiomeric excess.

In the case of a precursor to this compound, the bulky 2,6-dimethoxyphenyl group could play a crucial role in establishing a preferred chiral conformation in a reactive intermediate. This would allow the "memory" of the initial chirality to be passed on to the newly formed stereocenter at the C2 position of the piperidine ring.

The efficiency of the memory of chirality effect would depend on several factors, including:

The nature of the chiral precursor: The type and position of the initial stereocenter.

The reaction conditions: Temperature, solvent, and the reagents used can influence the stability and lifetime of the chiral intermediate.

The structure of the intermediate: The steric hindrance and electronic interactions within the intermediate that create a barrier to racemization.

While specific studies on the application of memory of chirality to the synthesis of this compound are not documented in the available literature, research on analogous systems demonstrates the potential of this strategy for the asymmetric synthesis of complex piperidine derivatives. nih.gov

Computational Chemistry and Theoretical Characterization of 2 2,6 Dimethoxyphenyl 1 Methylpiperidine

Quantum Chemical Calculations for Molecular Geometry Optimization

The foundation of understanding a molecule's properties lies in determining its most stable three-dimensional structure. Quantum chemical calculations are pivotal for optimizing molecular geometry, identifying the lowest energy arrangement of atoms. wavefun.com

Density Functional Theory (DFT) has emerged as a powerful and widely used method for the geometry optimization of organic molecules due to its balance of accuracy and computational cost. nih.govresearchgate.net For a molecule like 2-(2,6-Dimethoxyphenyl)-1-methylpiperidine, DFT calculations are typically performed using a specific functional and basis set. Hybrid functionals, such as B3LYP, are commonly employed as they incorporate a portion of the exact Hartree-Fock exchange, providing reliable results for a wide range of molecular systems. nih.govresearchgate.net

The choice of basis set, such as 6-311++G(d,p), is also crucial; it defines the set of mathematical functions used to build the molecular orbitals. openaccesspub.orgmdpi.com The optimization process involves systematically adjusting the bond lengths, bond angles, and dihedral angles of the molecule to find the configuration that corresponds to a minimum on the potential energy surface. The final optimized structure represents the most stable equilibrium geometry of the molecule in the gas phase. nih.gov These calculations would yield precise data on the piperidine (B6355638) ring's conformation and the spatial orientation of the dimethoxyphenyl and methyl groups.

Table 1: Illustrative Optimized Geometrical Parameters for this compound using DFT (B3LYP/6-311++G(d,p))

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | C-N (piperidine) | 1.46 |

| C-C (piperidine) | 1.54 | |

| C-C (aromatic) | 1.40 | |

| C-O (methoxy) | 1.37 | |

| **Bond Angles (°) ** | C-N-C (piperidine) | 112.0 |

| N-C-C (piperidine) | 110.5 | |

| C-O-C (methoxy) | 118.0 | |

| Dihedral Angles (°) | C-N-C-C (piperidine) | -55.0 |

| C-C-C-C (piperidine) | 56.5 |

Note: The data in this table are illustrative examples based on typical values obtained from DFT calculations for similar heterocyclic compounds and are not from a direct computational study of the specific molecule.

Ab initio (from first principles) methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide an alternative approach for studying molecular conformations without relying on empirical parameters. nih.govnih.gov These methods are computationally more demanding than DFT but can offer benchmark-quality results. For a flexible molecule like this compound, which possesses multiple rotatable bonds and a non-rigid piperidine ring, exploring the conformational landscape is essential.

Electronic Structure Analysis

Understanding the electronic structure is key to predicting a molecule's chemical behavior, including its reactivity and intermolecular interactions.

Frontier Molecular Orbital (FMO) theory is a central concept in chemical reactivity. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy of the HOMO is related to the ionization potential (the ease of removing an electron), and the LUMO energy is related to the electron affinity (the ability to accept an electron). researchgate.net

The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability. A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.govmdpi.com Conversely, a small gap suggests the molecule is more polarizable and reactive. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich dimethoxyphenyl ring, while the LUMO may be distributed across the aromatic system. nih.govresearchgate.net

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution around a molecule. researchgate.net It is plotted on the molecule's electron density surface, using a color scale to indicate electrostatic potential values. chemrxiv.org Red regions correspond to negative potential (electron-rich areas), which are prone to electrophilic attack, while blue regions indicate positive potential (electron-deficient areas), which are susceptible to nucleophilic attack. researchgate.net Green and yellow areas represent regions of neutral potential.

MEP analysis is a valuable tool for predicting sites of intermolecular interactions, such as hydrogen bonding, and for understanding chemical reactivity. researchgate.netrsc.org In this compound, the MEP map would likely show negative potential (red) around the oxygen atoms of the methoxy (B1213986) groups and the nitrogen atom of the piperidine ring, highlighting them as potential hydrogen bond acceptors or sites for electrophilic interaction. nih.govopenaccesspub.org Positive potential (blue) would be expected around the hydrogen atoms.

Reactivity Descriptors and Stability Predictions

From the energies of the frontier orbitals (HOMO and LUMO), several global reactivity descriptors can be calculated to quantify a molecule's reactivity and stability. nih.gov These descriptors are derived from conceptual DFT and provide a quantitative basis for chemical intuition. researchgate.net

Key reactivity descriptors include:

Ionization Potential (I): Approximated as I ≈ -EHOMO

Electron Affinity (A): Approximated as A ≈ -ELUMO

Chemical Hardness (η): A measure of resistance to charge transfer, calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap. mdpi.com

Chemical Softness (S): The reciprocal of hardness (S = 1 / η). Soft molecules are more reactive. mdpi.com

Electronegativity (χ): The ability to attract electrons, calculated as χ = (I + A) / 2.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons, calculated as ω = μ² / (2η), where μ is the electronic chemical potential (μ ≈ -χ). A high electrophilicity index indicates a good electrophile. nih.gov

These calculated indices provide a comprehensive profile of the molecule's electronic stability and its propensity to engage in various chemical reactions. A high chemical hardness value for this compound would suggest significant stability. researchgate.net

Table 2: Illustrative Global Reactivity Descriptors for this compound

| Parameter | Formula | Illustrative Value (eV) |

| EHOMO | - | -5.95 |

| ELUMO | - | -0.85 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 5.10 |

| Ionization Potential (I) | -EHOMO | 5.95 |

| Electron Affinity (A) | -ELUMO | 0.85 |

| Chemical Hardness (η) | (I - A) / 2 | 2.55 |

| Chemical Softness (S) | 1 / η | 0.39 |

| Electronegativity (χ) | (I + A) / 2 | 3.40 |

| Electrophilicity Index (ω) | χ² / (2η) | 2.27 |

Note: The data in this table are illustrative, derived from the hypothetical HOMO-LUMO energies to demonstrate the calculation of reactivity descriptors based on established formulas.

Global Chemical Reactivity Descriptors

The chemical potential (μ) indicates the tendency of electrons to escape from a system. A higher chemical potential suggests a greater propensity to donate electrons. Chemical hardness (η) measures the resistance to a change in electron distribution; molecules with a large HOMO-LUMO energy gap are generally harder and less reactive. researchgate.net The global electrophilicity index (ω) quantifies the ability of a molecule to accept electrons, with higher values indicating a better electrophile. scispace.com These parameters collectively offer a quantitative framework for understanding a molecule's stability and reactivity. hakon-art.com

While specific DFT calculations for this compound are not available in the cited literature, the expected data from such an analysis are presented in the illustrative table below.

| Parameter | Symbol | Formula | Typical Calculated Value (eV) |

|---|---|---|---|

| Chemical Potential | μ | (EHOMO + ELUMO) / 2 | -3.5 to -4.5 |

| Chemical Hardness | η | ELUMO - EHOMO | 5.0 to 6.5 |

| Global Electrophilicity | ω | μ2 / 2η | 1.0 to 1.5 |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. researchgate.netdergipark.org.tr This analysis transforms the calculated wave function into a set of localized orbitals that correspond to the familiar Lewis structure elements, such as core orbitals, lone pairs, and bond orbitals (σ and π), as well as their unoccupied (antibonding, σ* and π*) counterparts. nih.govresearchgate.net

For this compound, NBO analysis would be particularly insightful for quantifying the interactions between the lone pairs on the nitrogen and oxygen atoms and the antibonding orbitals of adjacent bonds. The stabilization energy (E(2)) associated with these donor-acceptor interactions reveals the strength of electron delocalization. wisc.edu Significant interactions would be expected between the nitrogen lone pair (LPN) and the σ* orbitals of adjacent C-C and C-H bonds, as well as between the oxygen lone pairs (LPO) and the π* orbitals of the aromatic ring.

An illustrative summary of potential key NBO interactions for the title compound is provided below.

| Donor NBO | Acceptor NBO | Interaction Type | Typical E(2) (kcal/mol) |

|---|---|---|---|

| LP (N1) | σ* (C2-C3) | n → σ | 2.0 - 5.0 |

| LP (O1) | π (Caromatic-Caromatic) | n → π | 15.0 - 25.0 |

| σ (C2-H) | σ (N1-Cmethyl) | σ → σ* | 1.0 - 3.0 |

Thermochemical Calculations

Thermochemical calculations are essential for determining the energetic stability of a molecule. The standard molar enthalpy of formation (ΔfH°) is a key thermodynamic property representing the enthalpy change when one mole of a compound is formed from its constituent elements in their standard states. libretexts.orgdeshbandhucollege.ac.in This value can be computed using high-accuracy ab initio methods, such as the G3MP2B3 composite method, which has shown excellent agreement with experimental data for related piperidine compounds. nih.gov

While the precise enthalpy of formation for this compound has not been reported, values for structurally related fragments provide context. For instance, the experimentally determined gas-phase enthalpy of formation for 1-methylpiperidine (B42303) is -(59.1 ± 1.7) kJ·mol⁻¹. nih.gov Similarly, computational studies on dimethoxybenzene isomers have been performed to derive their enthalpies of formation. researchgate.net A theoretical calculation for the title compound would involve combining the energies of the constituent fragments in a balanced reaction scheme to predict its thermodynamic stability. nih.gov

| Compound | State | ΔfH° (kJ·mol⁻¹) | Method |

|---|---|---|---|

| 1-Methylpiperidine | Gas | -59.1 ± 1.7 | Experimental nih.gov |

| 2,6-Dimethylpiperidine | Gas | -111.2 ± 2.2 | Experimental nih.gov |

| 1,2-Dimethoxybenzene | Gas | -202.4 ± 3.4 | Derived from Experiment researchgate.net |

| This compound | Gas | Not Available | Computational Prediction Needed |

Topological Studies (AIM, ELF, LOL) for Chemical Bonding Analysis

Topological analyses of electron density provide a rigorous and quantitative description of chemical bonding. Methods such as the Quantum Theory of Atoms in Molecules (QTAIM), the Electron Localization Function (ELF), and the Localized Orbital Locator (LOL) are used to partition molecular space and characterize bonding interactions. nih.govnih.gov

QTAIM analysis identifies critical points in the electron density to define atomic basins and bond paths. The properties at bond critical points reveal the nature of the interaction (e.g., covalent vs. ionic). nih.gov For this compound, QTAIM would be expected to confirm the presence of covalent bonds for all C-C, C-H, C-N, and C-O linkages.

ELF and LOL provide a visual representation of electron localization. researchgate.net These functions exhibit high values in regions corresponding to covalent bonds and lone pairs. researchgate.net In the title molecule, ELF and LOL analyses would clearly delineate the bonding regions within the piperidine and phenyl rings, as well as the localization of the non-bonding electron pairs on the nitrogen and oxygen atoms.

Computational Spectroscopic Property Prediction

Computational methods are widely used to predict spectroscopic properties, which serve as a powerful tool for structure verification. DFT calculations can accurately predict nuclear magnetic resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. nih.gov

The Gauge-Including Atomic Orbital (GIAO) method is commonly employed to calculate NMR chemical shifts (δ). mdpi.com Theoretical δ values for the ¹H and ¹³C nuclei of this compound can be computed and compared with experimental data to confirm its structure. mdpi.com

Similarly, the calculation of vibrational frequencies can predict the IR spectrum. The computed frequencies are often scaled by an empirical factor to correct for anharmonicity and basis set deficiencies, typically resulting in excellent agreement with experimental spectra. researchgate.net This allows for the assignment of specific vibrational modes to observed IR absorption bands. researchgate.net

The following table illustrates the type of data generated from a computational spectroscopic study.

| Atom/Group | Spectroscopy | Predicted Value | Typical Experimental Value |

|---|---|---|---|

| N-CH3 | ¹³C NMR (δ, ppm) | 40 - 45 | ~42 |

| O-CH3 | ¹³C NMR (δ, ppm) | 55 - 60 | ~56 |

| Aromatic C-O | ¹³C NMR (δ, ppm) | 155 - 160 | ~158 |

| C-N Stretch | IR (ν, cm⁻¹) | 1100 - 1150 | ~1120 |

| C-H Stretch (Aliphatic) | IR (ν, cm⁻¹) | 2800 - 3000 | 2850 - 2980 |

Advanced Spectroscopic Characterization of 2 2,6 Dimethoxyphenyl 1 Methylpiperidine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR spectroscopy reveals the distinct chemical environments of all hydrogen atoms in the molecule. The spectrum for 2-(2,6-Dimethoxyphenyl)-1-methylpiperidine is expected to show characteristic signals for the aromatic, methoxy (B1213986), N-methyl, and piperidine (B6355638) ring protons. The chemical shift (δ), integration (number of protons), and multiplicity (splitting pattern) of each signal provide critical structural information. Based on analogous structures, the predicted ¹H NMR data are summarized below.

Interactive Table 5.1.1: Predicted ¹H NMR Spectral Data for this compound

| Assigned Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Description |

| H-4' (Aromatic) | ~7.20 - 7.30 | Triplet (t) | 1H | Aromatic proton para to the piperidine substituent. |

| H-3', H-5' (Aromatic) | ~6.60 - 6.70 | Doublet (d) | 2H | Aromatic protons ortho to the piperidine substituent. |

| OCH₃ (Methoxy) | ~3.80 - 3.90 | Singlet (s) | 6H | Two equivalent methoxy groups on the aromatic ring. |

| H-2 (Piperidine) | ~3.20 - 3.40 | Multiplet (m) | 1H | Methine proton at the stereocenter, adjacent to the aromatic ring and nitrogen. |

| NCH₃ (N-Methyl) | ~2.30 - 2.40 | Singlet (s) | 3H | Methyl group attached to the piperidine nitrogen. |

| H-6eq (Piperidine) | ~2.80 - 2.95 | Multiplet (m) | 1H | Equatorial proton on the carbon adjacent to the nitrogen. |

| H-6ax (Piperidine) | ~2.10 - 2.25 | Multiplet (m) | 1H | Axial proton on the carbon adjacent to the nitrogen. |

| H-3, H-4, H-5 (Piperidine) | ~1.40 - 1.90 | Multiplets (m) | 6H | Remaining methylene (B1212753) protons of the piperidine ring. |

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of the molecule. A proton-decoupled ¹³C NMR spectrum for this compound would display a distinct signal for each chemically non-equivalent carbon atom. The chemical shifts are indicative of the carbon's hybridization and electronic environment.

Interactive Table 5.1.2: Predicted ¹³C NMR Spectral Data for this compound

| Assigned Carbons | Predicted Chemical Shift (δ, ppm) | Description |

| C-2', C-6' (Aromatic) | ~158 | Aromatic carbons bearing the methoxy groups. |

| C-4' (Aromatic) | ~129 | Aromatic CH carbon. |

| C-1' (Aromatic) | ~118 | Quaternary aromatic carbon attached to the piperidine ring. |

| C-3', C-5' (Aromatic) | ~105 | Aromatic CH carbons. |

| C-2 (Piperidine) | ~65 | CH carbon of the piperidine ring attached to the aromatic ring. |

| OCH₃ (Methoxy) | ~56 | Methoxy group carbons. |

| C-6 (Piperidine) | ~57 | CH₂ carbon of the piperidine ring adjacent to the nitrogen. |

| NCH₃ (N-Methyl) | ~43 | N-methyl group carbon. |

| C-4 (Piperidine) | ~26 | CH₂ carbon of the piperidine ring. |

| C-3, C-5 (Piperidine) | ~25, ~33 | CH₂ carbons of the piperidine ring. |

While 1D NMR provides foundational data, 2D NMR experiments are indispensable for unambiguously assigning signals and confirming the molecular structure.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would establish proton-proton coupling networks. Cross-peaks would be observed between adjacent protons on the piperidine ring (e.g., between H-2 and H-3, H-3 and H-4, etc.), confirming their connectivity. It would also show correlations between the coupled aromatic protons (H-4' with H-3'/H-5').

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded protons and carbons. researchgate.net It would be used to definitively assign each piperidine carbon signal to its attached proton(s) (e.g., C-2 to H-2, C-6 to the H-6 protons). researchgate.net

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals long-range (2-3 bond) correlations between protons and carbons. Key correlations would include those from the methoxy protons (OCH₃) to the aromatic carbons C-2'/C-6', and from the N-methyl protons (NCH₃) to the adjacent piperidine carbons C-2 and C-6.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close in space, providing crucial stereochemical information. A NOESY spectrum could reveal through-space correlations between the N-methyl protons and specific axial or equatorial protons on the piperidine ring, helping to determine the ring's preferred conformation and the orientation of the methyl group.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopies

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a "fingerprint" based on its functional groups. Infrared (IR) and Raman spectroscopy are complementary techniques that measure these vibrations. chemrxiv.org

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation corresponding to the vibrational modes of specific bonds. The IR spectrum of this compound would show characteristic absorption bands confirming the presence of its key functional groups. nih.gov

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it complementary to IR. The C=C stretching of the aromatic ring and C-C backbone vibrations are often strong in the Raman spectrum. researchgate.net

Interactive Table 5.2: Predicted Vibrational Spectroscopy Data

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Bond/Functional Group |

| C-H Stretch (Aromatic) | 3100 - 3000 | 3100 - 3000 | Ar-H |

| C-H Stretch (Aliphatic) | 2980 - 2800 | 2980 - 2800 | C-H (piperidine, methyl) |

| C=C Stretch (Aromatic) | 1600, 1480 | 1600, 1480 | Aromatic Ring |

| C-O Stretch (Aryl Ether) | 1260 - 1200 (asymmetric) | 1050 - 1020 | Ar-O-CH₃ |

| C-N Stretch (Aliphatic) | 1150 - 1050 | 1150 - 1050 | C-N (tertiary amine) |

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Patterns

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight and, through fragmentation analysis, valuable information about the molecular structure. nih.gov For this compound (C₁₄H₂₁NO₂), the nominal molecular weight is 235 amu. High-resolution mass spectrometry (HRMS) would confirm the elemental formula by providing a highly accurate mass measurement. researchgate.net

Under electron ionization (EI), the molecule would form a molecular ion (M⁺˙) which would then undergo characteristic fragmentation. The fragmentation pattern can be predicted based on the known behavior of N-methylpiperidines and substituted aromatic compounds. nist.govnist.gov

Interactive Table 5.3: Predicted Mass Spectrometry Fragmentation Data

| m/z Value | Proposed Ion Structure | Description |

| 235 | [C₁₄H₂₁NO₂]⁺˙ | Molecular Ion (M⁺˙) |

| 220 | [C₁₃H₁₈NO₂]⁺ | Loss of the N-methyl group (•CH₃) |

| 138 | [C₈H₁₀O₂]⁺˙ | 1,3-Dimethoxybenzene radical cation from cleavage |

| 135 | [C₈H₇O₂]⁺ | 2,6-Dimethoxyphenyl cation |

| 98 | [C₆H₁₂N]⁺ | N-methylpiperidine fragment ion |

| 84 | [C₅H₁₀N]⁺ | Common fragment from piperidine ring cleavage |

X-ray Crystallography for Solid-State Structure and Absolute Configuration

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. analis.com.my A successful single-crystal X-ray diffraction analysis of this compound would provide a precise molecular model, yielding exact bond lengths, bond angles, and torsion angles. mdpi.com

Based on studies of structurally similar 2,6-disubstituted piperidines, several key features can be predicted:

Piperidine Ring Conformation: The piperidine ring is expected to adopt a stable chair conformation to minimize angular and torsional strain. nih.gov

Substituent Orientation: To minimize steric hindrance, the bulky 2,6-dimethoxyphenyl group at the C-2 position would almost certainly occupy an equatorial position on the piperidine ring. The N-methyl group is also likely to prefer an equatorial orientation. bakhtiniada.ru

Absolute Configuration: For a chiral compound crystallized as a single enantiomer, X-ray crystallography can determine the absolute configuration (R or S) at the C-2 stereocenter.

Crystal Packing: The analysis would also reveal how the molecules are arranged in the crystal lattice, identifying any significant intermolecular interactions such as hydrogen bonds or van der Waals forces that stabilize the solid-state structure. nih.gov

This technique provides an unambiguous, static picture of the molecule's structure in the solid state, which serves as the ultimate benchmark for confirming the interpretations derived from other spectroscopic methods.

Ultraviolet-Visible (UV-Vis) Spectroscopy of this compound

The scientific literature currently lacks specific experimental data on the Ultraviolet-Visible (UV-Vis) spectroscopic analysis of this compound. While research has been conducted on the spectroscopic properties of related compounds, such as various piperidine derivatives and molecules containing dimethoxyphenyl groups, the direct UV-Vis absorption characteristics for the titled compound have not been reported.

UV-Vis spectroscopy is a valuable analytical technique used to study the electronic transitions within a molecule. The absorption of ultraviolet or visible light by a compound provides information about the presence of chromophores, which are parts of a molecule that absorb light. For this compound, the expected chromophore is the 2,6-dimethoxyphenyl group. The piperidine ring itself does not significantly absorb light in the typical UV-Vis range.

Theoretical calculations could provide an estimation of the expected UV-Vis absorption maxima for this compound. Such computational studies would involve modeling the electronic structure of the molecule to predict the wavelengths at which electronic transitions are most likely to occur. However, without experimental verification, these theoretical values remain predictive.

Further experimental research is required to determine the precise UV-Vis spectroscopic profile of this compound. This would involve synthesizing the pure compound and analyzing it using a UV-Vis spectrophotometer to record its absorption spectrum, identify the wavelengths of maximum absorbance (λmax), and determine the corresponding molar absorptivity values. This empirical data would be essential for the complete spectroscopic characterization of the molecule.

Chemical Reactivity and Mechanistic Investigations of 2 2,6 Dimethoxyphenyl 1 Methylpiperidine and Its Core Motifs

Reaction Pathways Involving the Piperidine (B6355638) Nitrogen

The nitrogen atom in the 1-methylpiperidine (B42303) ring is a key center of reactivity. As a tertiary amine, it is nucleophilic and basic, participating in a variety of chemical reactions. nbinno.com The methyl group on the nitrogen enhances its basicity compared to the parent piperidine molecule due to its electron-donating inductive effect. fiveable.me

N-Oxidation and Quarternization: The lone pair of electrons on the nitrogen atom can readily react with oxidizing agents to form the corresponding N-oxide. Furthermore, it can be alkylated by electrophiles to yield quaternary ammonium (B1175870) salts. These reactions are fundamental to modifying the electronic and steric properties of the piperidine moiety.

Catalytic Activity: The basic nature of the N-methylpiperidine nitrogen allows it to function as a catalyst in various organic transformations. It can act as a general base to deprotonate acidic protons, thereby activating substrates for subsequent reactions. For instance, N-methylpiperidine can be employed in condensation reactions and as a base in elimination reactions. sincerechemicals.com

C-H Activation: The piperidine ring itself can undergo C-H activation. Specifically, the C-H bonds at the C2 and C6 positions, adjacent to the nitrogen, are electronically activated. nih.gov This activation allows for functionalization at these positions through transition-metal-catalyzed reactions, offering a pathway to introduce new substituents onto the piperidine scaffold. nih.gov For example, ruthenium(II) catalysts have been used for the C(3)-alkylation of cyclic amines like N-methylpiperidine. sigmaaldrich.com

Table 1: Reactivity Parameters of N-Methylpiperidine

| Parameter | Value | Solvent | Reference |

| N (Nucleophilicity) | 18.72 | MeCN | lmu.de |

| sN (Nucleophilicity) | 0.52 | MeCN | lmu.de |

| N (Nucleophilicity) | 20.60 | CH2Cl2 | lmu.de |

| sN (Nucleophilicity) | 0.52 | CH2Cl2 | lmu.de |

| Basic pKa | 9.81 | ebi.ac.uk |

Reactions of the Dimethoxyphenyl Substituent

The 2,6-dimethoxyphenyl group is an activated aromatic system due to the electron-donating nature of the two methoxy (B1213986) groups. These groups increase the electron density of the aromatic ring, making it more susceptible to electrophilic attack. libretexts.org

Electrophilic Aromatic Substitution (SEAr): The methoxy groups are ortho, para-directing activators. libretexts.org In the case of the 2,6-dimethoxyphenyl substituent, the positions ortho and para to each methoxy group are C3, C5 (ortho to one methoxy and meta to the other) and C4 (para to both methoxy groups). Therefore, electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation are expected to occur primarily at the C4 position, and to a lesser extent at the C3 and C5 positions. minia.edu.egwikipedia.orgmasterorganicchemistry.commasterorganicchemistry.com The general mechanism involves the attack of the aromatic ring on an electrophile to form a resonance-stabilized carbocation intermediate (arenium ion), followed by deprotonation to restore aromaticity. masterorganicchemistry.com

The steric hindrance from the adjacent piperidine ring and the two ortho-methoxy groups can influence the regioselectivity and rate of these reactions.

Cyclization and Ring-Opening Reactions of the Piperidine Scaffold

The piperidine ring is a stable six-membered heterocycle, but it can participate in cyclization and ring-opening reactions under specific conditions.

Intramolecular Cyclization: Substituted piperidines can be synthesized through various intramolecular cyclization strategies. nih.govresearchgate.net For a molecule like 2-(2,6-dimethoxyphenyl)-1-methylpiperidine, if a suitable functional group were present on a side chain attached to the piperidine ring or the phenyl ring, intramolecular cyclization could lead to the formation of bicyclic or more complex heterocyclic systems. For example, radical-mediated cyclizations can be used to form piperidine rings. nih.gov

Ring-Opening Reactions: The piperidine ring is generally stable to ring-opening. However, quaternization of the nitrogen atom can make the ring susceptible to nucleophilic attack, leading to ring-opening. For instance, pyridinium (B92312) salts, which are structurally related to protonated piperidines, are known to undergo ring-opening reactions upon treatment with nucleophiles. acs.orgdigitellinc.comrsc.org This type of reactivity, known as the Zincke reaction, could potentially be adapted to N-alkylpiperidinium salts under forcing conditions. Alkylative activation of aziridines, a three-membered nitrogen heterocycle, followed by ring-opening with nucleophiles is a known synthetic strategy, suggesting that similar transformations might be possible with larger, more strained piperidinium (B107235) systems. mdpi.com

Catalytic Transformations and Their Underlying Mechanisms (e.g., Pd-catalyzed, Ni-catalyzed, Gold(I)-catalyzed)

The structural motifs within this compound can be involved in or synthesized via various metal-catalyzed reactions.

Palladium-catalyzed Reactions: Palladium catalysis is a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. acs.orgresearchgate.net Aryl halides are common substrates in Pd-catalyzed cross-coupling reactions. researchgate.netdartmouth.edu A molecule like this compound, if functionalized with a halide on the phenyl ring, could undergo Suzuki, Heck, or Buchwald-Hartwig amination reactions to introduce new substituents. acs.orgnih.gov The synthesis of aryl-substituted piperidines can also be achieved through Pd-catalyzed C-N cross-coupling reactions. acs.org The mechanism of these reactions typically involves an oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation (in the case of Suzuki coupling) or migratory insertion and beta-hydride elimination (in the case of Heck coupling), and finally reductive elimination to regenerate the Pd(0) catalyst.

Nickel-catalyzed Reactions: Nickel catalysts offer a more cost-effective alternative to palladium for many cross-coupling reactions. ucla.edu Ni-catalyzed reactions have been developed for the cross-coupling of aryl halides with amines, including piperidine derivatives, to form C-N bonds. nih.gov These reactions can be driven by light or electricity and are often tolerant of various functional groups. nih.gov Reductive cross-coupling reactions catalyzed by nickel can also be used to couple aryl halides with alkyl electrophiles, providing a route to functionalized piperidines. nih.govacs.org The mechanisms of Ni-catalyzed cross-coupling often involve Ni(0)/Ni(II) or Ni(I)/Ni(III) catalytic cycles.

Gold(I)-catalyzed Reactions: Gold(I) catalysts are particularly effective in activating alkynes and allenes towards nucleophilic attack. beilstein-journals.orgacs.orgcore.ac.uk While direct catalytic transformation of the saturated piperidine or the aromatic ring in this compound by gold is less common, gold catalysis is instrumental in the synthesis of complex piperidine-containing structures through intramolecular cyclization of enynes or other unsaturated precursors. nih.govacs.org For instance, gold(I) can catalyze the cycloaddition of diaziridines to alkynes to form pyrazolines, showcasing its ability to mediate the formation of nitrogen-containing heterocycles. nih.gov The mechanism of gold-catalyzed reactions typically involves the coordination of the gold(I) center to the unsaturated C-C bond, which renders it susceptible to nucleophilic attack.

Electrophilic and Nucleophilic Processes

The dual nature of this compound, possessing both a nucleophilic nitrogen and an electron-rich aromatic ring, allows it to participate in both electrophilic and nucleophilic processes.

Nucleophilic Character: The primary nucleophilic center in the molecule is the nitrogen atom of the N-methylpiperidine ring. nbinno.com Its lone pair of electrons can attack a wide range of electrophiles, including alkyl halides, acyl halides, and carbonyl compounds. lookchem.com This nucleophilicity is fundamental to its role as a base and a catalyst.

Electrophilic Character of the Aromatic Ring: The 2,6-dimethoxyphenyl ring, being electron-rich, acts as a nucleophile in electrophilic aromatic substitution reactions. wikipedia.org As discussed in section 6.2, it readily reacts with electrophiles. The general mechanism for electrophilic aromatic substitution involves the formation of a sigma complex, which is a key intermediate. minia.edu.eg

Table 2: Summary of Potential Reactions and Mechanisms

| Reaction Type | Moiety Involved | Reagents/Catalysts | Key Mechanistic Steps |

| N-Oxidation | Piperidine Nitrogen | H₂O₂, m-CPBA | Nucleophilic attack of N on oxidant |

| Quarternization | Piperidine Nitrogen | Alkyl halides | SN2 reaction |

| Electrophilic Aromatic Substitution | Dimethoxyphenyl Ring | HNO₃/H₂SO₄, Br₂/FeBr₃ | Formation of arenium ion |

| Pd-catalyzed Cross-Coupling | Aryl Halide (if present) | Pd(0) catalyst, base | Oxidative addition, reductive elimination |

| Ni-catalyzed Amination | Aryl Halide (if present) | Ni catalyst, ligand, base | Oxidative addition, reductive elimination |

| Gold(I)-catalyzed Cyclization | Unsaturated Precursors | Au(I) catalyst | π-acid activation, nucleophilic attack |

Chemical Derivatization and Structure Property Relationship Studies of 2 2,6 Dimethoxyphenyl 1 Methylpiperidine Analogs

Systematic Modifications of the Piperidine (B6355638) Ring (e.g., substituents, ring size variations)

The piperidine ring is a common scaffold in many biologically active compounds, and its modification is a key strategy in medicinal chemistry. Systematic alterations can include adding substituents, changing the ring size, or introducing conformational constraints through bridging. These modifications can significantly impact a molecule's affinity for its biological targets.

Research into related phenyl-piperidine structures demonstrates a high degree of tolerance for substitution on the piperidine moiety. nih.gov A common approach is the introduction of simple alkyl groups. For instance, the addition of four methyl groups to form a 2,2,6,6-tetramethylpiperidine (B32323) ring has been documented in related structures. nih.gov Another strategy involves creating more rigid, sterically constrained analogs by introducing one- or two-carbon bridges. nih.gov This leads to fused bicyclic systems which can lock the piperidine ring into a specific conformation. Examples of such bridged structures include:

2-Azanorbornanes

Nortropanes

Isonortropanes

Isoquinuclidines nih.gov

Ring size variation is another tool for exploring structure-property relationships. Analogs have been synthesized where the six-membered piperidine ring is replaced by a smaller five-membered heteroalkyl ring or expanded into a larger, more rigid quinuclidine (B89598) moiety. nih.gov Such changes alter the spatial orientation of the phenyl group relative to the nitrogen atom, which can be critical for molecular interactions.

Table 1: Examples of Piperidine Ring Modifications on Phenyl-Piperidine Scaffolds

| Modification Type | Specific Example(s) | Resulting Structure | Reference |

|---|---|---|---|

| Alkylation | Tetramethyl substitution | 2,2,6,6-tetramethylpiperidine | nih.gov |

| Bridging | One- or two-carbon bridges | 2-Azanorbornanes, Nortropanes, Isoquinuclidines | nih.gov |

| Ring Size Variation | Replacement with smaller ring | 5-membered heteroalkyl ring | nih.gov |

| Ring Size Variation | Replacement with larger system | Quinuclidine | nih.gov |

Modifications of the Dimethoxyphenyl Group (e.g., different aryl substituents, varying substitution patterns)

The dimethoxyphenyl group is another critical component for derivatization. Modifications can involve changing the position of the methoxy (B1213986) groups, replacing them with other substituents, or adding new groups to the phenyl ring.

Studies on analogous 2,5-dimethoxyphenylpiperidines show that the substitution pattern is a crucial determinant of activity. nih.gov The position of the methoxy groups (e.g., 2,6- vs. 2,5-) significantly influences the compound's properties. Further modifications include:

Extension of Alkoxy Groups : The methoxy (MeO) groups can be extended to larger alkoxy groups, such as ethoxy (EtO). This change is often tolerated with respect to biological activity. nih.gov

Positional Isomerism : A systematic approach involves synthesizing and comparing all three positional isomers of a substituent. For example, in related diphenidine (B1206869) compounds, the 2-methoxy, 3-methoxy, and 4-methoxy substituted analogs were synthesized for comparative analysis, revealing that each isomer can be analytically differentiated. ljmu.ac.uk

Addition of Substituents : The introduction of lipophilic substituents, particularly at the 4'-position of the phenyl ring, has been shown to increase agonist potency at certain receptors in related 2,5-dimethoxy-phenethylamine scaffolds. nih.gov

Table 2: Examples of Dimethoxyphenyl Group Modifications

| Modification Type | Specific Example(s) | Purpose | Reference |

|---|---|---|---|

| Varying Substitution Pattern | 2,5-dimethoxy vs. 2,6-dimethoxy | To probe the effect of methoxy group positioning | nih.gov |

| Varying Substitution Pattern | 2-methoxy, 3-methoxy, 4-methoxy | Systematic study of positional isomers | ljmu.ac.uk |

| Alkoxy Group Extension | Methoxy (MeO) to Ethoxy (EtO) | To evaluate tolerance for larger substituents | nih.gov |

| Addition of Aryl Substituents | Lipophilic group at 4'-position | To increase potency | nih.gov |

Structure-Property Correlation in Chemically Modified Analogs

The ultimate goal of chemical derivatization is to establish a clear correlation between structure and property. By analyzing the effects of the modifications described above, researchers can build a comprehensive understanding of the molecule's structure-activity relationship (SAR).

In analogs of 2-(dimethoxyphenyl)-piperidine, several key correlations have been observed. For example, N-alkylation on the piperidine nitrogen can have a profound effect. Sequential N-methylation of related phenethylamine (B48288) compounds has been reported to cause a significant reduction in affinity at serotonin (B10506) 5-HT₂A receptors. nih.gov Similarly, N-methyl and N-ethyl derivatives of a 2,5-dimethoxyphenylpiperidine analog were found to be substantially less potent than the parent compound. nih.gov

Conformational restriction through ring bridging can also yield important insights. The fact that a rigid quinuclidine analog can maintain high affinity suggests a relaxation of steric constraints in the binding region of the target receptor. nih.gov Furthermore, modifications to the piperidine ring have been shown to influence not just potency but also functional selectivity. For instance, specific enantiomers of a six-membered piperidine analog displayed different efficacies at the 5-HT₂A and 5-HT₂C receptors, a trend that was even more pronounced with certain modifications. nih.gov

The substituent on the phenyl ring is also a critical determinant of activity. In a series of 2,5-dimethoxyphenylpiperidines, the 4'-substituent was identified as a key factor governing agonist potency. nih.gov

Synthesis and Characterization of Stereoisomeric Derivatives for Comparative Studies

Many molecules containing chiral centers, including 2-(2,6-dimethoxyphenyl)-1-methylpiperidine, can exist as multiple stereoisomers. These isomers can have identical chemical formulas but different three-dimensional arrangements of atoms. It is common for stereoisomers to exhibit vastly different pharmacological properties.

The synthesis and characterization of individual stereoisomers are therefore essential for comprehensive comparative studies. This often involves one of two approaches:

Resolution of a Racemic Mixture : Synthesizing the compound as a mixture of stereoisomers and then separating them. For example, fractional crystallization of the hydrochlorides of a complex piperidine derivative was used to separate it into its α- and β-diastereoisomers. nih.gov

Stereoselective Synthesis : Using chiral starting materials or catalysts to produce a single desired stereoisomer. In one case, four distinct optical isomers of a compound were synthesized by starting with optically resolved carboxylic acids and piperidinols to deduce their absolute configurations. nih.gov

Comparative studies of these purified isomers often reveal that the biological activity resides primarily in one specific configuration. For instance, the (+)-α isomer of a dihydropyridine (B1217469) derivative containing a piperidine moiety was found to be 30 to 100 times more potent as a hypotensive agent than its (-)-α enantiomer. nih.gov Similarly, the bioactivity of conformationally restrained phenethylamine analogs typically resides in a single enantiomer. nih.gov

Characterization and differentiation of isomers are confirmed using various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and mass spectrometry. ljmu.ac.uk These methods are crucial for confirming the purity and structure of each synthesized isomer before comparative testing.

Coordination Chemistry and Ligand Design Principles Involving Piperidine and Dimethoxyphenyl Scaffolds

Chelation Properties of the Nitrogen and Oxygen Donors within the Compound Structure